Desfluoro Iloperidone (Impurity)

Pharmaceutical Analysis Quality Control (QC) Method Validation

Procure Desfluoro Iloperidone (CAS 133454-46-3) for precise Iloperidone impurity profiling. This specific de-fluorinated analog is essential for developing stability-indicating HPLC/UPLC methods, ensuring accurate quantification at ICH reporting thresholds. Using a non-specific impurity standard risks method validation failure and regulatory non-compliance. Order this high-purity reference standard for robust ANDA submissions and batch release testing.

Molecular Formula C₂₄H₂₈N₂O₄
Molecular Weight 408.49
CAS No. 133454-46-3
Cat. No. B1146036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesfluoro Iloperidone (Impurity)
CAS133454-46-3
Synonyms1-[4-[3-[4-(1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3]methoxyphenyl]ethanone; 
Molecular FormulaC₂₄H₂₈N₂O₄
Molecular Weight408.49
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=CC=CC=C43)OC
InChIInChI=1S/C24H28N2O4/c1-17(27)19-8-9-22(23(16-19)28-2)29-15-5-12-26-13-10-18(11-14-26)24-20-6-3-4-7-21(20)30-25-24/h3-4,6-9,16,18H,5,10-15H2,1-2H3
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desfluoro Iloperidone (Impurity) CAS 133454-46-3: A Critical Reference Standard for Iloperidone Quality Control


Desfluoro Iloperidone (CAS 133454-46-3) is a structurally defined impurity of the atypical antipsychotic drug Iloperidone [1]. It is chemically characterized as 1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone, with a molecular formula of C24H28N2O4 and a molecular weight of 408.5 g/mol [2]. Its primary application is not therapeutic but analytical, serving as a highly purified reference standard for pharmaceutical quality control, method development, and validation .

Procurement Alert: Why a Generic 'Iloperidone Impurity' Standard is Insufficient for Validated Analytical Methods


The term 'Iloperidone impurity' is not a precise specification. Iloperidone has multiple known impurities and metabolites with distinct chemical structures and physical properties [1]. Using a non-specific or incorrectly identified impurity standard will invalidate analytical methods and fail regulatory audits. Desfluoro Iloperidone is the specific impurity generated when the fluorine atom is absent from the parent molecule [2]. Its unique molecular mass, chromatographic retention time, and spectral signature are what enable its precise detection and quantification in the presence of the drug substance and other related compounds. Substituting a structurally dissimilar impurity or a generic reference material will not provide the required analytical specificity, rendering any purity assessment of the Iloperidone API unreliable.

Desfluoro Iloperidone (CAS 133454-46-3): A Quantitative Evidence Guide for Sourcing Decisions


Structural Confirmation and Identity: Distinguishing Desfluoro Iloperidone from Iloperidone

Desfluoro Iloperidone (CAS 133454-46-3) is structurally differentiated from the parent drug, Iloperidone (CAS 133454-47-8), by the absence of a fluorine atom. This single atomic substitution results in a quantifiable difference in molecular mass and chemical properties, which is the basis for its identification and quantification as an impurity [1]. Iloperidone has a molecular weight of 426.48 g/mol and the formula C24H27FN2O4, whereas Desfluoro Iloperidone has a molecular weight of 408.5 g/mol and the formula C24H28N2O4 [2]. This mass difference of approximately 18 Da is crucial for detection by mass spectrometry.

Pharmaceutical Analysis Quality Control (QC) Method Validation

Regulatory Utility: Application as a Reference Standard in Compliance with ICH Guidelines

Desfluoro Iloperidone is offered as a fully characterized reference standard intended for use in analytical method development, method validation (AMV), and quality control (QC) applications . This is in contrast to other impurities that may only be identified but not available as a well-characterized standard. Its use supports compliance with ICH guidelines for impurity testing in new drug substances [1]. This specific impurity is required for the accurate assessment of the impurity profile of Iloperidone API, as required for Abbreviated New Drug Applications (ANDAs) and commercial production.

Regulatory Compliance ICH Guidelines Method Validation (AMV)

Purity Benchmark: Availability at High Purity for Accurate Quantification

Vendor datasheets indicate that Desfluoro Iloperidone (CAS 133454-46-3) is available for procurement at high purity, typically >95% or 99% as determined by HPLC . This is a critical parameter for its use as an external standard in quantitative impurity analysis. While other impurities of Iloperidone are known, they may not be available at this defined level of purity from commercial sources.

Quantitative Analysis Reference Material HPLC

Primary Application Scenarios for Desfluoro Iloperidone (CAS 133454-46-3)


Analytical Method Development and Validation (AMV) for Iloperidone API

Procuring Desfluoro Iloperidone is essential for developing a stability-indicating HPLC or UPLC method capable of resolving this specific process-related impurity from the Iloperidone API peak and other known impurities . The method's specificity and system suitability parameters can be established using a spiked solution of Desfluoro Iloperidone at its expected reporting threshold (e.g., 0.10% or 0.15%). This is a foundational requirement for method validation in compliance with ICH Q2(R1) guidelines.

Quality Control (QC) Batch Release and Stability Testing

As a key impurity of Iloperidone, Desfluoro Iloperidone must be monitored and quantified in every batch of drug substance to ensure it is below the specified acceptance limit [1]. A high-purity reference standard of this compound is necessary to construct accurate calibration curves, allowing QC laboratories to quantify its concentration in production batches and stability samples, thereby ensuring the product meets its shelf-life specifications.

Supporting ANDA or DMF Submissions

For manufacturers developing a generic version of Fanapt (Iloperidone), a complete characterization of the drug substance's impurity profile is a critical part of an Abbreviated New Drug Application (ANDA) . This includes the identification, control strategy, and analytical procedures for each specified impurity. The procurement and use of the Desfluoro Iloperidone reference standard are necessary to generate the comparative impurity data required by regulatory agencies to demonstrate pharmaceutical equivalence to the Reference Listed Drug (RLD).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desfluoro Iloperidone (Impurity)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.